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Compound of Interest

Compound Name: Azido-PEG8-acid

Cat. No.: B605881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG8-acid, a heterobifunctional linker

widely utilized in bioconjugation, drug delivery, and surface modification. Its unique properties,

including a discrete polyethylene glycol (PEG) chain, a terminal azide group for "click"

chemistry, and a carboxylic acid for amide bond formation, make it a versatile tool in the

development of advanced therapeutics and research reagents.

Core Properties and Structure
Azido-PEG8-acid, with the chemical formula C19H37N3O10, is a well-defined molecule

featuring an eight-unit PEG spacer.[1][2] This discrete PEG chain length ensures uniformity in

conjugates, simplifying analysis and improving reproducibility compared to polydisperse PEG

linkers.[3] The terminal azide (N3) and carboxylic acid (COOH) functionalities offer orthogonal

reactivity, allowing for sequential and site-specific conjugation of different molecules.[4]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b605881?utm_src=pdf-interest
https://www.benchchem.com/product/b605881?utm_src=pdf-body
https://www.benchchem.com/product/b605881?utm_src=pdf-body
https://www.benchchem.com/pdf/Revolutionizing_Targeted_Therapies_Mal_amido_PEG8_acid_for_PROTAC_Development.pdf
https://axispharm.com/product-category/peg-linkers/peg-azide/azido-peg-acid/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_with_Mal_amido_PEG8_acid.pdf
https://broadpharm.com/product/bp-21609
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

Chemical Formula C19H37N3O10 [1]

Molecular Weight ~467.51 g/mol

CAS Number 1214319-92-2

Purity Typically ≥95% or >96%

Solubility Water, DMSO, DCM, DMF

Appearance Varies (often a solid or oil)

Storage -20°C, desiccated

Key Applications
The bifunctional nature of Azido-PEG8-acid makes it a valuable linker in several advanced

applications:

Antibody-Drug Conjugates (ADCs): Azido-PEG8-acid can be used to link a cytotoxic

payload to an antibody. The PEG spacer enhances the solubility and stability of the ADC.

PROTACs (Proteolysis Targeting Chimeras): This linker can connect a target protein-binding

ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs for targeted protein

degradation. The PEG linker's length and flexibility are crucial for the formation of a

productive ternary complex.

Bioconjugation and Labeling: It is used to attach biomolecules to surfaces, nanoparticles, or

other molecules for various research applications. The azide group allows for highly specific

"click" chemistry reactions.

Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-

functionalized surfaces, while the azide group remains available for subsequent reactions.

Experimental Protocols
The utility of Azido-PEG8-acid stems from the selective reactivity of its two functional groups.

Below are detailed protocols for the two primary conjugation reactions.
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Protocol 1: Amide Bond Formation via EDC/NHS
Coupling of the Carboxylic Acid
This protocol describes the activation of the carboxylic acid group of Azido-PEG8-acid for

conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small

molecule).

Materials:

Azido-PEG8-acid

Amine-containing molecule

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

Conjugation Buffer: 0.1 M PBS (phosphate-buffered saline), pH 7.2-7.5

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Anhydrous DMSO or DMF

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

Desalting column or dialysis cassette for purification

Procedure:

Reagent Preparation:

Prepare a stock solution of Azido-PEG8-acid (e.g., 10-50 mM) in anhydrous DMSO or

DMF.

Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the

Activation Buffer.

Dissolve the amine-containing molecule in the Conjugation Buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b605881?utm_src=pdf-body
https://www.benchchem.com/product/b605881?utm_src=pdf-body
https://www.benchchem.com/product/b605881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation of Azido-PEG8-acid:

In a reaction tube, add the desired amount of Azido-PEG8-acid from the stock solution to

the Activation Buffer.

Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the Azido-PEG8-
acid solution.

Incubate for 15 minutes at room temperature to form the NHS-ester.

Conjugation to the Amine-Containing Molecule:

Immediately add the activated Azido-PEG8-acid solution to the solution of the amine-

containing molecule. A 10- to 20-fold molar excess of the linker over the amine-containing

molecule is a common starting point, but this should be optimized.

Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching and Purification:

Quench the reaction by adding the Quenching Solution to consume any unreacted NHS-

ester. Incubate for 15-30 minutes at room temperature.

Purify the conjugate to remove excess linker and byproducts using a desalting column or

dialysis, exchanging the buffer to a suitable storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of an Azido-PEG8-acid
conjugate and an alkyne-functionalized molecule.

Materials:

Azide-functionalized molecule (prepared using Protocol 1 or a similar method)
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Alkyne-functionalized molecule

Copper (II) Sulfate (CuSO4)

Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-

triazol-4-yl)methyl)amine)

Reducing Agent: Sodium Ascorbate

Conjugation Buffer: PBS or other suitable buffer

DMSO or DMF for dissolving hydrophobic molecules

Procedure:

Preparation of Stock Solutions:

Prepare a 100 mM CuSO4 stock solution in water.

Prepare a 200 mM THPTA or TBTA ligand stock solution in water or DMSO/water.

Prepare a fresh 100 mM sodium ascorbate stock solution in water.

Dissolve the azide- and alkyne-functionalized molecules in a suitable buffer or co-solvent

like DMSO.

Catalyst Premix:

In a separate tube, mix CuSO4 and the ligand in a 1:2 molar ratio. Let it stand for a few

minutes to form the copper-ligand complex.

Conjugation Reaction:

In a reaction tube, combine the azide-functionalized molecule and the alkyne-

functionalized molecule (a molar ratio of 1:1.5 to 1:5 of azide to alkyne is a common

starting point).
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Add the premixed copper-ligand complex to the reaction mixture (typically 10-25

equivalents relative to the limiting reagent).

Initiate the reaction by adding the sodium ascorbate solution (typically 20-40 equivalents).

Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction

from light.

Purification:

Purify the final conjugate using an appropriate method such as size-exclusion

chromatography, affinity chromatography, or dialysis to remove unreacted molecules and

the copper catalyst.

Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental

workflows and the chemical logic of using Azido-PEG8-acid.
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Step 1: Activation of Carboxylic Acid

Step 2: Amide Bond Formation

Step 3: Click Chemistry

Azido-PEG8-acid

Activated Azido-PEG8-NHS Ester

15 min, RT

EDC, NHS in
Activation Buffer (pH 5.5)

Azido-PEG8-Molecule Conjugate

2h, RT or O/N, 4°C
in Conjugation Buffer (pH 7.2-7.5)

Amine-containing
Molecule (e.g., Protein)

Final Bioconjugate

CuSO4, Ligand,
NaAsc (30-60 min, RT)

Alkyne-containing
Molecule

Click to download full resolution via product page

Caption: General workflow for a two-step conjugation using Azido-PEG8-acid.
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Step 1: Conjugate to E3 Ligase Ligand

Step 2: Conjugate to Target Protein Ligand

Azido-PEG8-acid

EDC/NHS Activation Amine-functionalized
E3 Ligase Ligand

Azido-PEG8-E3 Ligase Ligand

CuAAC
(Click Chemistry)

Alkyne-functionalized
Target Protein Ligand

Final PROTAC Molecule

Click to download full resolution via product page

Caption: Synthesis of a PROTAC using Azido-PEG8-acid as the linker.
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Step 1: Antibody Modification

Step 2: Drug Conjugation

Antibody (e.g., with Lysine residues)

Azide-functionalized Antibody

Azido-PEG8-acid

Activated Azido-PEG8-NHS Ester

EDC, NHS

Amide Bond Formation

Antibody-Drug Conjugate (ADC)

CuAAC (Click Chemistry)

Alkyne-modified
Cytotoxic Drug

Click to download full resolution via product page

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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